BenchChemオンラインストアへようこそ!

hRIO2 kinase ligand-1

RIO2 Kinase Binding Affinity Structure-Activity Relationship (SAR)

Procure hRIO2 kinase ligand-1 (compound 9)—the foundational, structurally-validated probe for the atypical kinase RIOK2. As the first RIOK2 inhibitor with a solved co-crystal structure elucidating ATP-competitive binding, it is the essential low-potency benchmark (Kd=520 nM) for calibrating SPR/FP binding assays and validating next-generation inhibitors (e.g., CQ211, CQ627). Its unique crystallographic dimerization behavior also enables studies of ligand-induced protein-protein interactions. Do not substitute with generic kinase inhibitors; only this compound provides the atomic-level template and wide dynamic range required for rigorous RIOK2 research and assay development.

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
Cat. No. B15138016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehRIO2 kinase ligand-1
Molecular FormulaC17H14N2O
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CC=CC=N3
InChIInChI=1S/C17H14N2O/c20-17(19-16-7-3-4-10-18-16)12-13-8-9-14-5-1-2-6-15(14)11-13/h1-11H,12H2,(H,18,19,20)
InChIKeyKXZCFXKLOSDNKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hRIO2 Kinase Ligand-1: A Foundational Chemical Probe for Selective Ribosomal Kinase Profiling


hRIO2 kinase ligand-1 (CAS 923841-73-0), also referred to as compound 9, is a small-molecule ligand that targets the human atypical kinase RIOK2 (hRIO2), a key regulator of pre-40S ribosome maturation and cell cycle progression [1]. It was developed as part of an early-stage optimization campaign focused on diphenpyramide analogs to create the first generation of selective probes for this understudied kinase [2]. The compound's structure and binding mode have been fully elucidated through X-ray crystallography, revealing a precise, ATP-competitive interaction within the active site [3]. As a historical benchmark in the field, it serves as a critical reference point for evaluating more recently developed, higher-potency RIOK2 inhibitors and chemical degraders.

Why RIOK2-Directed Research Cannot Rely on Generic or Off-Target Kinase Inhibitors


Generic substitution of hRIO2 kinase ligand-1 with other kinase inhibitors is scientifically invalid due to RIOK2's unique nature as an atypical kinase (aPK) [1]. Unlike conventional eukaryotic protein kinases (ePKs), RIOK2 lacks key substrate-binding motifs and acts primarily as an ATPase, making standard broad-spectrum kinase inhibitors ineffective or non-specific [2]. Furthermore, the field has rapidly advanced with the development of highly optimized inhibitors like CQ211 (Kd = 6.1 nM) and degraders like CQ627 (DC50 = 410 nM) [3], which exhibit dramatically different potency and mechanism-of-action profiles. Consequently, the choice of a RIOK2 tool compound is not arbitrary; each molecule represents a distinct point in the pharmacological and chemical space, with hRIO2 kinase ligand-1 serving as a crucial, low-potency, structurally-validated anchor for comparative studies and assay development.

Quantitative Differentiation of hRIO2 Kinase Ligand-1 Against Key RIOK2-Targeting Molecules


Comparative Binding Affinity: hRIO2 Kinase Ligand-1 vs. Parental Hit Diphenpyramide

hRIO2 kinase ligand-1 (compound 9) was derived from a medicinal chemistry optimization campaign on the initial serendipitous hit, diphenpyramide. This optimization resulted in a substantial improvement in target binding affinity [1].

RIO2 Kinase Binding Affinity Structure-Activity Relationship (SAR)

Comparative Potency Landscape: hRIO2 Kinase Ligand-1 vs. Modern Inhibitor CQ211

In contrast to modern, high-potency RIOK2 inhibitors, hRIO2 kinase ligand-1 (compound 9) exhibits a significantly lower binding affinity, making it a useful low-affinity benchmark for assay development and for studying basic ligand-protein interactions [1].

RIO2 Kinase Chemical Probe Potency Comparison Kd

Comparative Binding Affinity: hRIO2 Kinase Ligand-1 vs. Inhibitor ERGi-USU

Another early RIOK2 inhibitor, ERGi-USU, shows a different binding affinity profile compared to hRIO2 kinase ligand-1, offering an alternative point of reference in the low-affinity space [1][2].

RIO2 Kinase Atypical Kinase Binding Affinity Selectivity

Structural Elucidation: Unique Crystallographic Binding Mode of hRIO2 Kinase Ligand-1

hRIO2 kinase ligand-1 (compound 9) is distinguished by being the first RIOK2 inhibitor to have its binding mode elucidated by X-ray crystallography. This structural information is not available for many other early RIO2 inhibitors, such as diphenpyramide and ERGi-USU [1].

RIO2 Kinase X-ray Crystallography Binding Mode ATP-competitive

Optimal Scientific and Preclinical Applications for hRIO2 Kinase Ligand-1


Use as a Low-Potency Reference Standard in RIOK2 Binding Assays

Given its well-characterized, moderate binding affinity (Kd = 520 nM) [1], hRIO2 kinase ligand-1 is ideally suited as a reference standard to validate and calibrate RIOK2 binding assays, including surface plasmon resonance (SPR) and fluorescence polarization (FP) formats. Its low potency provides a wide dynamic range for assay development and can be used to benchmark the performance of novel, higher-potency inhibitors.

Structure-Based Drug Design (SBDD) and Molecular Modeling Template

As the first RIOK2 inhibitor with a solved co-crystal structure [2], hRIO2 kinase ligand-1 provides a foundational template for molecular docking studies and structure-guided lead optimization campaigns. Research groups can use its atomic coordinates to rationally design new analogs with improved affinity and selectivity, making it an invaluable computational chemistry tool.

Mechanistic Study of ATP-Competitive Kinase Inhibition

The detailed understanding of hRIO2 kinase ligand-1's binding mode in the ATP pocket [2] makes it a useful tool for basic science experiments investigating the consequences of ATP-competitive inhibition on the atypical kinase RIOK2. This is distinct from studying the effects of highly potent degradation (e.g., with CQ627 [3]) or more complex allosteric modulation.

Tool for Studying Ligand-Induced Dimerization in Crystallography

The crystallographic data for hRIO2 kinase ligand-1 revealed a unique dimerization of RIOK2 around the compound, despite the protein being monomeric in solution [2]. This makes the compound a specific and valuable tool for researchers investigating ligand-induced protein-protein interactions or crystallographic artifacts in the context of atypical kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for hRIO2 kinase ligand-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.